N-[(Benzyloxy)carbonyl]-3-[1-(2,4-dinitrophenyl)-1H-imidazol-5-yl]-L-alanine
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Overview
Description
N-[(Benzyloxy)carbonyl]-3-[1-(2,4-dinitrophenyl)-1H-imidazol-5-yl]-L-alanine is a complex organic compound with a molecular formula of C20H17N5O8 and a molecular weight of 455.38 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl group, a dinitrophenyl group, and an imidazolyl group attached to the L-alanine backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-3-[1-(2,4-dinitrophenyl)-1H-imidazol-5-yl]-L-alanine typically involves multiple steps, starting with the protection of the amino group of L-alanine using a benzyloxycarbonyl (Cbz) group . The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-3-[1-(2,4-dinitrophenyl)-1H-imidazol-5-yl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the dinitrophenyl group or reduce the imidazolyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the imidazolyl group, while reduction may result in the removal of the dinitrophenyl group .
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-3-[1-(2,4-dinitrophenyl)-1H-imidazol-5-yl]-L-alanine has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-3-[1-(2,4-dinitrophenyl)-1H-imidazol-5-yl]-L-alanine involves its interaction with specific molecular targets, such as enzymes and proteins . The benzyloxycarbonyl group can act as a protecting group, while the dinitrophenyl and imidazolyl groups can participate in various biochemical interactions . These interactions can modulate the activity of enzymes and proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[(Benzyloxy)carbonyl]-3-[1-(2,4-dinitrophenyl)-1H-imidazol-5-yl]-L-alanyl]oxy]succinimide
- **N-[(Benzyloxy)carbonyl]-3-[1-(2,4-dinitrophenyl)-1H-imidazol-5-yl]-L-alanine methyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H17N5O8 |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(2S)-3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H17N5O8/c26-19(27)16(22-20(28)33-11-13-4-2-1-3-5-13)8-15-10-21-12-23(15)17-7-6-14(24(29)30)9-18(17)25(31)32/h1-7,9-10,12,16H,8,11H2,(H,22,28)(H,26,27)/t16-/m0/s1 |
InChI Key |
REPJZVOFQKODPR-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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